molecular formula C22H24N4O4S2 B6420669 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide CAS No. 890595-00-3

4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6420669
CAS No.: 890595-00-3
M. Wt: 472.6 g/mol
InChI Key: SZIIYROCSXPAOS-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound known for its distinct chemical structure and potential applications in various scientific fields. This compound comprises multiple functional groups, including an oxadiazole ring, a piperidine sulfonyl group, and a benzamide moiety, which confer unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide typically involves multi-step processes. A common route includes:

  • Formation of the oxadiazole ring: : Starting from a suitable dithiocarbohydrazide, the oxadiazole ring is formed through cyclization reactions.

  • Formation of the phenyl intermediate: : A coupling reaction links the oxadiazole ring to a phenyl group.

  • Sulfonylation: : Introduction of the piperidine-1-sulfonyl group via sulfonylation reactions under specific conditions.

  • Final coupling: : Coupling of the 4-methylbenzamide with the intermediate.

Conditions typically involve catalysts, specific pH levels, and controlled temperatures to optimize yields and purity.

Industrial Production Methods

Industrial production may leverage scalable methods, such as continuous flow synthesis, which ensures consistent quality and efficiency. Large-scale synthesis may incorporate automated processes to minimize human error and enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound's oxadiazole and sulfonyl groups can participate in oxidation and reduction reactions under specific conditions.

  • Substitution Reactions: : Aromatic substitution reactions can modify the benzamide or phenyl groups.

  • Hydrolysis: : The amide bond can undergo hydrolysis in acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution reagents: : Halogenating agents like bromine (Br₂) or chlorinating agents.

Major Products Formed

  • Oxidation: : Oxidized derivatives with altered functional groups.

  • Reduction: : Reduced intermediates retaining core structure.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used in the synthesis of more complex organic molecules.

  • Acts as a building block for creating novel compounds with potential utility in material science.

Biology

  • Investigated for interactions with biomolecules, potentially serving as a probe in biochemical assays.

  • Potential as a ligand in receptor binding studies due to its complex structure.

Medicine

  • Explored for pharmacological properties, including antimicrobial and anticancer activities.

  • May serve as a lead compound in drug discovery due to its unique functional groups.

Industry

  • Utilized in the formulation of specialty chemicals for various industrial processes.

Mechanism of Action

The compound's mechanism of action is highly dependent on its application:

  • Biological Systems: : It may interact with specific enzymes or receptors, modulating their activity. The presence of sulfonyl and oxadiazole groups can influence binding affinity and specificity.

  • Chemical Reactions: : Acts as a reactive intermediate, with functional groups participating in sequential chemical transformations.

Molecular Targets and Pathways

  • Enzymatic targets: : Potential inhibition or activation of specific enzymes.

  • Cellular pathways: : Modulation of signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide: : Similar structure with a thiadiazole ring instead of oxadiazole.

  • 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholine-1-sulfonyl)benzamide: : Substitution of the piperidine ring with a morpholine ring.

Uniqueness

  • The specific arrangement of the oxadiazole ring and sulfonyl groups confers distinct chemical reactivity.

  • Unique pharmacological profiles due to the presence of multiple functional groups, offering potential advantages in drug development.

Properties

IUPAC Name

4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-15-10-11-16(14-19(15)32(28,29)26-12-6-3-7-13-26)20(27)23-18-9-5-4-8-17(18)21-24-25-22(30-21)31-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIIYROCSXPAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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